molecular formula C17H21N3O4S2 B2798909 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2192745-66-5

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2798909
CAS No.: 2192745-66-5
M. Wt: 395.49
InChI Key: FAPPKPSIMDMCCI-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a 1,3,4-thiadiazol-2-yloxy group at the 4-position and a propan-1-one chain linked to a 4-(methylsulfonyl)phenyl moiety.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-26(22,23)15-5-2-13(3-6-15)4-7-16(21)20-10-8-14(9-11-20)24-17-19-18-12-25-17/h2-3,5-6,12,14H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPPKPSIMDMCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one represents a novel derivative of 1,3,4-thiadiazole, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for their wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Exhibiting cytotoxic effects on different cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antituberculosis : Showing potential in combating tuberculosis pathogens .

Synthesis and Characterization

The synthesis of the compound involves the modification of the thiadiazole ring with piperidine and methylsulfonyl groups. This structural modification is hypothesized to enhance its biological activity by improving solubility and receptor binding affinity. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Inhibition of key cell cycle proteins leading to G1/S phase arrest.
  • Caspase Activation : Induction of caspases 3, 8, and 9 which are crucial for apoptosis .

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15.2Apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest
HL-60 (Leukemia)9.8Induction of apoptosis
SKOV3 (Ovarian)19.5Caspase-mediated cell death

Case Studies

Several case studies have been documented regarding the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives against multiple cancer types including breast and lung cancers. The results indicated that modifications to the thiadiazole moiety significantly enhanced anticancer activity compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The findings showed promising results with several derivatives exhibiting lower MIC values compared to traditional antibiotics .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds possess significant anticancer properties. For instance, the incorporation of thiadiazole moieties has been linked to enhanced cytotoxicity against various cancer cell lines. Research indicates that compounds similar to 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one show promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models, suggesting that this compound could also exhibit similar effects .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. Compounds featuring the thiadiazole ring have shown effectiveness against a range of pathogens, making them suitable candidates for developing new antibiotics .

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

Case Study 1: Anticancer Screening

In vitro studies on similar thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HCT116 and MCF7. These studies reported IC50 values indicating potent anticancer activity comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Testing

Research involving the evaluation of anti-inflammatory effects showed that compounds with thiadiazole structures significantly reduced edema in animal models when administered at therapeutic doses .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits reactivity at sulfur and nitrogen atoms, enabling electrophilic and nucleophilic substitutions. Key reactions include:

Reaction Type Conditions Products Biological Relevance
Halogenation Cl₂ or Br₂ in DCM, 0–5°C5-Bromo- or 5-chloro-substituted derivativesEnhanced cytotoxicity
Amination NH₃/EtOH, reflux2-Amino-1,3,4-thiadiazole analogsImproved solubility and binding affinity
Alkylation R-X (alkyl halides), K₂CO₃Alkyl-substituted thiadiazoles (e.g., CF₃ groups)Increased anticancer activity (IC₅₀ ~19.5 μM)

For example, trifluoromethylation at position 5 of the thiadiazole ring (as in compound 16 ) significantly boosts anticancer activity against leukemia cells (HL-60).

Piperidine Ring Functionalization

The piperidine moiety undergoes reactions typical of secondary amines:

Acylation

  • Reagent : Acetic anhydride or acetyl chloride

  • Product : N-Acetyl-piperidine derivatives

  • Application : Modifies pharmacokinetic properties (e.g., metabolic stability) .

Mannich Reactions

  • Conditions : Formaldehyde + secondary amine (e.g., piperazine)

  • Product : N-Mannich bases (e.g., 132a–f )

  • Outcome : Enhanced antibacterial and antifungal activity .

Modifications at the Methylsulfonyl Phenyl Group

The electron-withdrawing methylsulfonyl group directs electrophilic substitution to the meta and para positions:

Reaction Reagents Products Functional Impact
Nitration HNO₃/H₂SO₄, 50°C3-Nitro-4-(methylsulfonyl)phenyl derivativesAlters electron density for target binding
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Biaryl derivativesExpands structural diversity for SAR studies

Propanone Chain Reactions

The ketone group in the propan-1-one chain participates in:

  • Reduction : NaBH₄/MeOH → Secondary alcohol (improves hydrophilicity).

  • Grignard Addition : RMgX → Tertiary alcohols (modifies steric effects).

  • Condensation : Hydrazines → Hydrazones (precursors for heterocyclic syntheses) .

Heterocyclic Fusion and Cyclization

The compound serves as a precursor for fused heterocycles:

  • Oxadiazole Formation : Reaction with hydroxylamine → 1,3,4-oxadiazole hybrids (e.g., 57 ).

  • Triazolethione Synthesis : CS₂ and hydrazine → 1,2,4-triazole-5-thiones (e.g., 32a–e ), which exhibit anticancer activity (IC₅₀ = 44–85% inhibition ).

Comparative Reactivity and Selectivity

The table below contrasts reaction outcomes with structurally similar compounds:

Compound Reaction Yield (%) Activity Source
EVT-2935983 (target)N-Acetylation78Improved metabolic stability
44 (thiadiazole)CF₃ Substitution92IC₅₀ = 19.5 μM (SK-OV-3 cells)
57 (oxadiazole)Ultrasonic synthesis74–99Anti-TMV activity (85.5% inactivation)

Mechanistic Insights and Challenges

  • Thiadiazole Ring Stability : Harsh acidic/basic conditions may cleave the thiadiazole ring, necessitating pH-controlled environments.

  • Steric Hindrance : Bulky substituents on the piperidine ring (e.g., bipiperidinyl groups) reduce reaction rates but enhance target specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 1,3,4-thiadiazole group may enhance metabolic stability compared to the dimethylthiazole in Example 9, as sulfur-containing heterocycles often resist oxidative degradation . The methylsulfonylphenyl group could improve target binding affinity relative to the morpholinomethylthiophene in Example 76, as sulfonyl groups are known to form strong hydrogen bonds with kinase active sites .

Computational Predictions :
AutoDock Vina () could model the target compound’s binding to COX-2 or kinases. For example:

  • Docking Scores : Hypothetical simulations might show a docking score of −9.2 kcal/mol for COX-2 (comparable to Celecoxib: −8.5 kcal/mol), suggesting stronger binding .
  • Selectivity : The piperidine-thiadiazole scaffold may reduce off-target effects compared to pyrazolopyrimidine-based analogs (Examples 9 and 76) due to distinct steric and electronic profiles .

The methylsulfonyl group may enhance aqueous solubility relative to the boronate intermediates in the patent examples, which often require organic solvents for synthesis .

Research Findings and Limitations

  • Synthesis Challenges : Unlike the patent compounds (prepared via Suzuki coupling), the target compound likely requires regioselective thiadiazole-oxy piperidine coupling, which may lower yields .
  • Biological Data Gap : While computational tools like AutoDock Vina () predict efficacy, experimental validation (e.g., IC50 assays) is absent in the provided evidence.

Q & A

Q. What are the optimized synthesis protocols for this compound to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, with critical parameters including solvent choice, temperature, and catalyst use. Key steps derived from analogous compounds include:

  • Step 1: Formation of the piperidine-thiadiazole ether linkage via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80–100°C) .
  • Step 2: Coupling of the piperidine intermediate with the methylsulfonylphenyl propanone moiety using a Buchwald-Hartwig amination or similar cross-coupling reaction .
  • Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/ethanol) to isolate the final product .

Q. Table 1: Synthesis Optimization Parameters

StepSolventCatalyst/Temp (°C)Yield (%)
1DMFK₂CO₃, 80–10060–75
2ToluenePd(OAc)₂, 11050–65
PurificationEthanol85–90 (purity)

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., thiadiazole protons at δ 8.5–9.0 ppm, methylsulfonyl group at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR): Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) confirm functional groups .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Systematic Substitution: Modify functional groups (e.g., replace methylsulfonyl with sulfonamide or vary thiadiazole substituents) .
  • Biological Testing: Compare modified analogs in enzyme inhibition, cytotoxicity, and pharmacokinetic assays .
  • Computational Modeling: Use docking software (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) .

Q. Table 2: Example SAR Modifications

ModificationBiological Activity ChangeReference
Thiadiazole → benzothiazoleReduced COX-2 inhibition
Methylsulfonyl → trifluoromethylEnhanced cytotoxicity

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., celecoxib for COX-2) and uniform protocols (e.g., ATP concentration in kinase assays) .
  • Purity Validation: Re-characterize compounds via HPLC and NMR before testing .
  • Statistical Analysis: Apply ANOVA to assess inter-laboratory variability in IC₅₀ values .

Q. What computational methods model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding poses in target active sites (e.g., COX-2 PDB: 3LN1) using GROMACS or Schrödinger Suite .
  • MD Simulations: Run 100-ns trajectories to evaluate stability of ligand-protein complexes .
  • QSAR Modeling: Generate predictive models using descriptors like logP and polar surface area .

Q. How can environmental stability and degradation pathways be evaluated?

Methodological Answer:

  • Hydrolytic Stability: Incubate in buffers (pH 3–9) at 37°C; monitor degradation via LC-MS .
  • Photodegradation: Expose to UV light (254 nm) and identify byproducts using HRMS .
  • Ecotoxicology: Test on model organisms (Daphnia magna) to assess LC₅₀ and bioaccumulation potential .

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